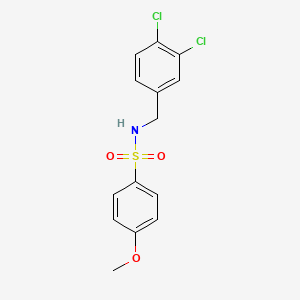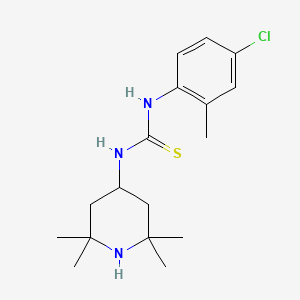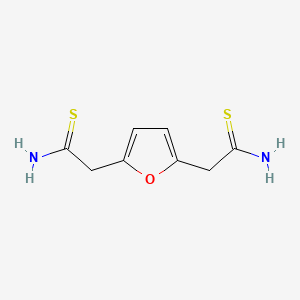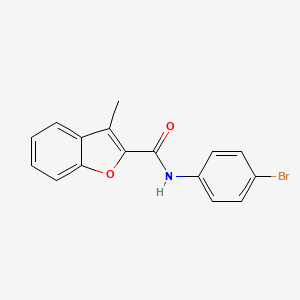
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, also known as DB67, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DB67 is a sulfonamide derivative that has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide involves the inhibition of HSP90, which is a chaperone protein that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. By inhibiting the activity of HSP90, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide disrupts the folding and stabilization of these client proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the overexpression of HSP90 in cancer cells, which makes them more sensitive to the inhibition of HSP90 by N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for the use of lower concentrations of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, which can reduce the risk of off-target effects. However, one limitation of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of HSP90, which could lead to more effective cancer treatments. Another potential direction is the investigation of the combination of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the investigation of the role of HSP90 in other diseases, such as neurodegenerative diseases, could provide new insights into the potential therapeutic applications of HSP90 inhibitors like N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
Métodos De Síntesis
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxybenzenesulfonamide in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is overexpressed in cancer cells and plays a crucial role in cancer cell survival.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-11-3-5-12(6-4-11)21(18,19)17-9-10-2-7-13(15)14(16)8-10/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSMXUBXLKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)



![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)


![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)